molecular formula C9H11BrN2O B13944598 5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-Bromo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13944598
M. Wt: 243.10 g/mol
InChI Key: HXBGCTCMXJLCBH-UHFFFAOYSA-N
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Description

5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is a chemical compound with a molecular formula of C10H11BrN2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-(cyclopropylmethyl)-3-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the presence of both the cyclopropylmethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H11BrN2O/c1-6-8(5-13)9(10)12(11-6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

HXBGCTCMXJLCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Br)CC2CC2

Origin of Product

United States

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